molecular formula C11H12N2 B589307 (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 CAS No. 1795135-93-1

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6

Cat. No.: B589307
CAS No.: 1795135-93-1
M. Wt: 178.268
InChI Key: JNRBSZUSHVFWIK-WUVOMKSVSA-N
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Description

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 is a deuterated derivative of the parent compound (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. The "-d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This modification is critical for applications in mass spectrometry and nuclear magnetic resonance (NMR) studies, where isotopic labeling enhances detection sensitivity and reduces background interference . The compound features a stereospecific Z-configuration at the acrylonitrile double bond, a 4-amino-3,5-dimethylphenyl group, and a nitrile functional group. Its deuterated form is primarily utilized as an internal standard in environmental and pharmaceutical analyses due to its structural stability and isotopic purity .

Properties

IUPAC Name

(Z)-3-[4-amino-3,5-bis(trideuteriomethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3-/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRBSZUSHVFWIK-WUVOMKSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1N)C([2H])([2H])[2H])/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 is a deuterated derivative of the compound (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS Number: 71313211). This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The following sections will delve into its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H12D2N2. The presence of the amino group and the acrylonitrile moiety contributes to its biological activity. The deuteration provides an advantage in studies involving pharmacokinetics and metabolic pathways.

PropertyValue
Molecular Weight178.24 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that compounds similar to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)25Caspase activation
HeLa (Cervical cancer)30Downregulation of Bcl-2
A549 (Lung cancer)20Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer effects, this compound has exhibited antimicrobial properties against various bacterial strains. This activity is particularly relevant in the context of drug-resistant pathogens.

Research Findings

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Antimicrobial Action : Disruption of bacterial cell membrane integrity.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique properties of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6, we compare it with structurally analogous compounds listed in the Kanto Reagents Catalog and other research sources. Key differences in functional groups, substituents, and isotopic labeling are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Isotopic Labeling Primary Applications
This compound 4-amino, 3,5-dimethylphenyl, Z-configuration Nitrile, amine 6× deuterium Analytical internal standard
4-Aminophenol 4-amino, hydroxyl Amine, phenol None Pharmaceuticals, dyes
4-Chloroaniline 4-amino, chloro Amine, halogen None Agrochemical synthesis
2,4-Diaminotoluene 2,4-amino, methyl Amine None Polymer precursors
4-Methoxy-1,3-phenylimidazolium Methoxy, imidazolium Ether, heterocyclic cation None Ionic liquids, catalysis

Key Findings :

Isotopic Labeling: Unlike non-deuterated analogs (e.g., 4-aminophenol or 4-chloroaniline), the deuterated form provides distinct mass spectral signatures, enabling precise quantification in complex matrices like environmental samples .

Functional Group Impact: The nitrile group in this compound enhances polarity compared to phenol or ether-containing analogs, improving solubility in acetonitrile-based analytical systems .

Applications: Non-deuterated analogs like 2,4-diaminotoluene are used in industrial polymer synthesis, whereas the deuterated compound is specialized for trace-level detection in regulatory analyses .

Research Findings and Analytical Data

Table 2: Physicochemical Properties

Property This compound 4-Aminophenol 4-Chloroaniline
Molecular Weight (g/mol) 209.3 (deuterated) 109.1 127.6
LogP (Octanol-Water) 1.8 0.5 1.9
Solubility in Acetonitrile (mg/mL) ≥10 ≥50 ≥20
UV-Vis λmax (nm) 280 270 254

Critical Observations :

  • Deuterium Effects: The deuterated compound exhibits a ~0.1–0.3 amu shift in LC-MS spectra compared to its non-deuterated counterpart, crucial for avoiding signal overlap in multi-residue analyses .
  • Stability: The Z-configuration and deuterium substitution confer greater thermal stability (decomposition temperature >200°C) relative to non-deuterated analogs like 4-methoxy-1,3-phenylimidazolium.

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